molecular formula C14H25NO B8235248 n-Isobutyl-2,4-decadienamide CAS No. 109-26-2

n-Isobutyl-2,4-decadienamide

Cat. No.: B8235248
CAS No.: 109-26-2
M. Wt: 223.35 g/mol
InChI Key: MAGQQZHFHJDIRE-UHFFFAOYSA-N
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Description

n-Isobutyl-2,4-decadienamide: is an organic compound with the molecular formula C₁₄H₂₅NO. It is also known as pellitorine and is a member of the alkylamide family. This compound is characterized by its two conjugated double bonds and an amide functional group. It is found naturally in certain plants, such as Zanthoxylum species, and is known for its pungent taste and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Isobutyl-2,4-decadienamide typically involves the reaction of isobutylamine with a suitable precursor containing the 2,4-decadienoic acid moiety. One common method is the condensation reaction between isobutylamine and 2,4-decadienoic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-Isobutyl-2,4-decadienamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Isobutyl-2,4-decadienamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of alkylamide chemistry and reactivity.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.

    Medicine: Research has shown that this compound may have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new therapeutic agents.

    Industry: The compound is used in the flavor and fragrance industry due to its pungent taste and aroma

Mechanism of Action

The mechanism of action of n-Isobutyl-2,4-decadienamide involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its analgesic and anti-inflammatory effects. The compound can activate transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature. Additionally, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase .

Comparison with Similar Compounds

Uniqueness: n-Isobutyl-2,4-decadienamide is unique due to its specific structure, which includes two conjugated double bonds and an isobutyl group. This structure contributes to its distinct chemical reactivity and biological activity. Compared to other similar compounds, this compound has been more extensively studied for its potential therapeutic applications, particularly in pain management and inflammation .

Properties

IUPAC Name

N-(2-methylpropyl)deca-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQQZHFHJDIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864855
Record name N-(2-Methylpropyl)deca-2,4-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-26-2
Record name N-Isobutyl-2,4-decadienamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylpropyl)deca-2,4-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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